(2S,3R)-2-(methylazaniumyl)-3-[(2-methylpropan-2-yl)oxy]butanoate
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Overview
Description
The compound with the identifier “(2S,3R)-2-(methylazaniumyl)-3-[(2-methylpropan-2-yl)oxy]butanoate” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-(methylazaniumyl)-3-[(2-methylpropan-2-yl)oxy]butanoate involves multiple steps, typically starting with the preparation of intermediate compounds. The exact synthetic route can vary, but it generally includes:
Formation of the core structure: This step involves the creation of the main chemical backbone through reactions such as cyclization or condensation.
Functionalization: Adding functional groups to the core structure to achieve the desired chemical properties. This can involve reactions like alkylation, acylation, or halogenation.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize costs. This often involves:
Batch or continuous flow reactors: These reactors allow for precise control of reaction conditions such as temperature, pressure, and concentration.
Catalysts: The use of catalysts can enhance reaction rates and selectivity, making the process more efficient.
Automation: Automated systems are employed to monitor and control the production process, ensuring consistency and quality.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-(methylazaniumyl)-3-[(2-methylpropan-2-yl)oxy]butanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to a lower oxidation state, typically using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents include halogens, acids, and bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(2S,3R)-2-(methylazaniumyl)-3-[(2-methylpropan-2-yl)oxy]butanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism by which (2S,3R)-2-(methylazaniumyl)-3-[(2-methylpropan-2-yl)oxy]butanoate exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors on cell surfaces, triggering a cascade of cellular responses.
Gene expression: The compound could influence gene expression, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
Similar Compounds
CID 2632: A cephalosporin antibiotic with similar structural features.
CID 6540461: Another compound with comparable functional groups and reactivity.
CID 5362065: Shares similar biological activity and applications.
Uniqueness
(2S,3R)-2-(methylazaniumyl)-3-[(2-methylpropan-2-yl)oxy]butanoate stands out due to its unique combination of functional groups and its specific reactivity profile. This makes it particularly valuable in certain synthetic and research applications where other compounds may not be as effective.
Properties
IUPAC Name |
(2S,3R)-2-(methylazaniumyl)-3-[(2-methylpropan-2-yl)oxy]butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-6(13-9(2,3)4)7(10-5)8(11)12/h6-7,10H,1-5H3,(H,11,12)/t6-,7+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXQLWFONOUGLB-RQJHMYQMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)[O-])[NH2+]C)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)[O-])[NH2+]C)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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